![molecular formula C8H9ClN2O3 B11785876 Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate](/img/structure/B11785876.png)
Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate is a chemical compound with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate typically involves the reaction of 4-amino-6-chloro-3-pyridinol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino compounds.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted pyridyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: The compound is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. The exact molecular targets and pathways can vary depending on the application and the specific derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate: Similar in structure but lacks the amino group at the 4-position.
4-Amino-6-chloronicotinaldehyde: Contains the same pyridyl core but with different functional groups.
Uniqueness
Methyl 2-[(4-Amino-6-chloro-3-pyridyl)oxy]acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both amino and chloro groups provides versatility in synthetic chemistry, making it a valuable intermediate in various research and industrial processes.
Propiedades
Fórmula molecular |
C8H9ClN2O3 |
|---|---|
Peso molecular |
216.62 g/mol |
Nombre IUPAC |
methyl 2-(4-amino-6-chloropyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C8H9ClN2O3/c1-13-8(12)4-14-6-3-11-7(9)2-5(6)10/h2-3H,4H2,1H3,(H2,10,11) |
Clave InChI |
ZFRPWLJIYXSVKK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1=CN=C(C=C1N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


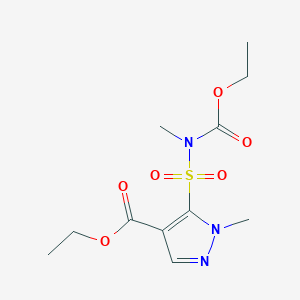
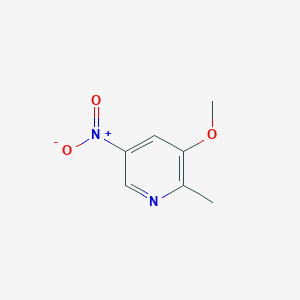
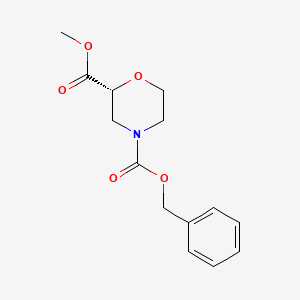
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11785813.png)
![2-Chlorothieno[2,3-b]pyridine](/img/structure/B11785825.png)

![6-(4-Fluorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11785833.png)
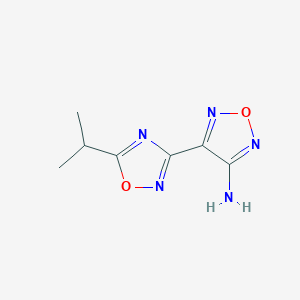
![4-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11785846.png)

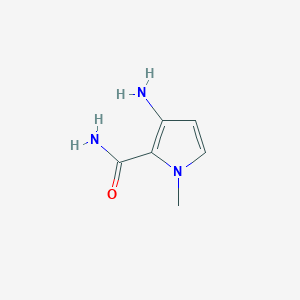
![7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785857.png)

![(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11785866.png)
